Prazosin N-beta-D-Glucuronide

Description

BenchChem offers high-quality Prazosin N-beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prazosin N-beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

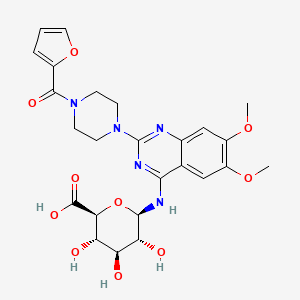

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O10/c1-37-15-10-12-13(11-16(15)38-2)26-25(30-7-5-29(6-8-30)23(34)14-4-3-9-39-14)28-21(12)27-22-19(33)17(31)18(32)20(40-22)24(35)36/h3-4,9-11,17-20,22,31-33H,5-8H2,1-2H3,(H,35,36)(H,26,27,28)/t17-,18-,19+,20-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPKJQIIXNQGAA-SXFAUFNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC5C(C(C(C(O5)C(=O)O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944943-73-1 |

Source

|

| Record name | Prazosin N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944943731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRAZOSIN N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DUS6A8SSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Prazosin N-β-D-Glucuronide: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Synthetic Chemistry Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

Prazosin is a well-established α1-adrenergic receptor antagonist utilized primarily in the management of hypertension and off-label for post-traumatic stress disorder (PTSD) related nightmares[1][2]. In the landscape of Drug Metabolism and Pharmacokinetics (DMPK), understanding the Phase II metabolic fate of prazosin is critical for fulfilling Metabolites in Safety Testing (MIST) regulatory guidelines.

While historical literature heavily focused on Phase I O-demethylation and piperazine ring oxidation, high-resolution liquid chromatography/tandem mass spectrometry (LC-MS/MS) has revealed a highly specific Phase II pathway: the formation of a tertiary N-glucuronide[3]. Unlike typical O-glucuronides, prazosin undergoes conjugation with UDP-glucuronic acid (UDPGA) to form a quaternary ammonium N-glucuronide, a process predominantly catalyzed by the UGT1A4 isoenzyme[4].

Synthesizing this specific metabolite—Prazosin N-β-D-Glucuronide —presents unique steric and electronic challenges. This whitepaper details the causality behind the synthetic choices, providing self-validating protocols for both enzymatic biosynthesis and chemical synthesis, followed by rigorous analytical characterization.

Metabolic pathways of Prazosin highlighting UGT1A4-mediated N-glucuronidation.

Experimental Methodology: Enzymatic Biosynthesis

Chemical synthesis of quaternary N-glucuronides often suffers from poor regioselectivity and degradation during deprotection. Therefore, enzymatic biosynthesis using recombinant human UGT1A4 is the preferred method for generating highly pure, stereospecific (exclusively β-anomer) reference standards[4].

Causality & Self-Validating Protocol Logic

The active site of UGT enzymes resides on the luminal side of the endoplasmic reticulum. If intact microsomes/supersomes are used, the highly polar UDPGA cofactor cannot penetrate the lipid bilayer, resulting in zero yield. We utilize alamethicin , a pore-forming peptide, to permeabilize the membrane.

Self-Validation Check: The protocol includes a parallel control reaction without alamethicin. If the control yields product, the microsomal vesicles were mechanically compromised prior to the experiment. If the control is blank but the active reaction yields the glucuronide, the permeabilization system is validated.

Step-by-Step Workflow

-

Membrane Permeabilization:

-

Suspend recombinant human UGT1A4 supersomes (2 mg/mL protein) in 100 mM Tris-HCl buffer (pH 7.4).

-

Add alamethicin (50 µg/mg of protein) and incubate on ice for 15 minutes to allow pore formation.

-

-

Reaction Assembly:

-

To the permeabilized supersomes, add 5 mM MgCl₂ (a critical cofactor for UGT stability) and 2 mM Prazosin.

-

Note: Dissolve Prazosin in DMSO, ensuring the final DMSO concentration remains <1% v/v to prevent enzyme denaturation.

-

-

Initiation & Incubation:

-

Initiate the reaction by adding 5 mM UDPGA.

-

Incubate in a shaking water bath at 37°C for 4 to 6 hours.

-

-

Quenching & Stabilization:

-

Quench the reaction with an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

-

Causality: Acetonitrile precipitates the proteins, while formic acid protonates residual basic sites, preventing the spontaneous base-catalyzed hydrolysis of the newly formed quaternary N-glucuronide.

-

-

Isolation:

-

Centrifuge at 15,000 × g for 10 minutes.

-

Subject the supernatant to Solid Phase Extraction (SPE) using an HLB (Hydrophilic-Lipophilic Balance) cartridge, eluting with a gradient of methanol/water, followed by preparative HPLC.

-

Experimental Methodology: Chemical Synthesis

For applications requiring multi-gram quantities of the standard[5], chemical synthesis is necessary. The primary challenge is the formation of the quaternary ammonium linkage without triggering Hofmann elimination during subsequent deprotection steps.

Step-by-Step Workflow

-

Donor Activation & Coupling:

-

Dissolve Prazosin (1.0 eq) and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate (1.5 eq) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.

-

Cool the mixture to -20°C. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (0.2 eq).

-

Causality: TMS-OTf acts as a halophilic Lewis acid, activating the trichloroacetimidate leaving group to form a highly reactive oxocarbenium ion. The low temperature prevents non-specific attack from the weaker nucleophilic sites on the quinazoline ring.

-

-

Controlled Deprotection:

-

Isolate the protected intermediate via silica gel chromatography.

-

Dissolve the intermediate in a Methanol/Water (4:1) mixture and cool strictly to 0°C.

-

Add 1.0 M Lithium Hydroxide (LiOH) dropwise.

-

Self-Validation Check: Monitor the reaction via LC-MS every 15 minutes. The appearance of an m/z 383.2 peak indicates thermal runaway or excessive alkalinity (Hofmann elimination). If detected, immediately quench with acetic acid to save the batch.

-

-

Purification:

-

Neutralize with Amberlite IR-120 (H+ form) resin.

-

Purify the crude product using Strong Cation Exchange (SCX) chromatography, followed by reverse-phase preparative HPLC.

-

Chemical synthesis workflow for Prazosin N-β-D-Glucuronide with critical control points.

Analytical Characterization & Validation

Orthogonal analytical techniques are mandatory to confirm the regiochemistry and the β-anomeric configuration of the synthesized Prazosin N-β-D-Glucuronide.

Quantitative Data Summaries

Because the N-glucuronidation occurs on the tertiary piperazine nitrogen, the resulting molecule possesses a permanent positive charge. This drastically alters its physicochemical properties and its behavior in mass spectrometry[5].

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Structural Significance |

| Molecular Formula | C₂₅H₂₉N₅O₁₀ | Reflects the addition of the glucuronic acid moiety to the parent API[5]. |

| Monoisotopic Mass | 559.19 Da | Corresponds to the permanent [M]⁺ cation due to the quaternary nitrogen[5]. |

| Anomeric Configuration | β (Beta) | Dictated by the inverting Sₙ2-like mechanism of UGT enzymes and confirmed via NMR. |

| LogP Shift | Significant Decrease | The quaternary charge and sugar moiety drastically increase hydrophilicity, ensuring rapid biliary/renal excretion[3]. |

Table 2: Diagnostic LC-MS/MS Product Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Structural Assignment & Fragmentation Logic |

| 559.2 [M]⁺ | 383.2 | Neutral loss of the glucuronic acid moiety (-176 Da), yielding the intact Prazosin cation[3]. |

| 559.2 [M]⁺ | 245.1 | Cleavage of the piperazine ring, a well-documented fragmentation pathway for prazosin derivatives[3]. |

| 559.2 [M]⁺ | 177.0 | Intact glucuronic acid fragment ion. |

Nuclear Magnetic Resonance (NMR) Validation

To definitively prove the stereochemistry, ¹H NMR is utilized. The anomeric proton (H-1'') of the glucuronic acid ring will appear as a distinct doublet further downfield (typically ~5.2 - 5.5 ppm) due to the electron-withdrawing effect of the adjacent quaternary nitrogen. Crucially, the coupling constant (J) must be analyzed: a J-value of ~8.0 - 9.0 Hz confirms a trans-diaxial relationship between H-1'' and H-2'', definitively proving the β-configuration .

Conclusion

The synthesis and characterization of Prazosin N-β-D-Glucuronide require a deep mechanistic understanding of both enzymatic kinetics and quaternary ammonium chemistry. By employing alamethicin-permeabilized UGT1A4 supersomes or strictly temperature-controlled chemical deprotection, researchers can bypass the degradation pitfalls common to this class of Phase II metabolites. The resulting standards are critical for accurate LC-MS/MS quantification in human pharmacokinetic studies, ensuring compliance with modern drug safety paradigms.

References

- Source: National Institutes of Health (NIH)

- Proposed in vitro metabolism of prazosin. Bold indicates metabolites...

- Prazosin N-beta-D-Glucuronide | LGC Standards Source: LGC Standards URL

- Prazosin - Wikipedia Source: Wikipedia URL

Sources

- 1. prazosin treatment suppresses: Topics by Science.gov [science.gov]

- 2. Prazosin - Wikipedia [en.wikipedia.org]

- 3. Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes and characterization of metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prazosin N-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

Prazosin N-beta-D-Glucuronide: A Comprehensive Technical Guide for Researchers

An in-depth examination of the principal urinary metabolite of Prazosin, providing critical data and methodologies for its application in drug metabolism and pharmacokinetic studies.

This technical guide offers a detailed overview of Prazosin N-beta-D-Glucuronide, a significant metabolite of the alpha-1 adrenergic receptor antagonist, Prazosin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key information on its chemical identity, synthesis, analytical quantification, and pharmacological relevance.

Core Identification and Physicochemical Properties

Prazosin N-beta-D-Glucuronide is a primary product of Prazosin's phase II metabolism, where the parent drug undergoes conjugation with glucuronic acid. This process, primarily occurring in the liver, enhances the water solubility of Prazosin, facilitating its renal excretion.[1][2] The key identifiers and properties of this metabolite are summarized below.

| Property | Value | Source(s) |

| CAS Number | 944943-73-1 | [3][4][5] |

| Molecular Formula | C25H29N5O10 | [3][4][5] |

| Molecular Weight | 559.525 g/mol | [3][4][5] |

| Synonyms | (2S,3S,4S,5R,6R)-6-((2-(4-(Furan-2-carbonyl)piperazin-1-yl)-6,7-dimethoxyquinazolin-4-yl)amino)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid, Prazosin metabolite M13 | [3] |

Metabolic Pathway of Prazosin

Prazosin is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged.[1][6] The metabolic transformations primarily involve demethylation of the methoxy groups and conjugation reactions.[1][2] Glucuronidation represents a major conjugation pathway for Prazosin and its metabolites. The formation of Prazosin N-beta-D-Glucuronide is a critical step in the detoxification and elimination of the drug.

Figure 1: Simplified metabolic pathway of Prazosin leading to the formation of Prazosin N-beta-D-Glucuronide and subsequent excretion.

Synthesis and Characterization

The synthesis of Prazosin N-beta-D-Glucuronide is typically achieved for its use as an analytical standard in pharmacokinetic studies. While detailed proprietary synthesis methods are often not publicly available, a general approach involves the enzymatic or chemical conjugation of Prazosin with a glucuronic acid donor.

General Synthetic Approach:

A common laboratory-scale synthesis would involve the reaction of Prazosin with a protected glucuronic acid derivative, followed by deprotection to yield the final product. The choice of protecting groups and coupling agents is critical to ensure the desired regioselectivity and yield.

Characterization:

Unequivocal identification of synthesized Prazosin N-beta-D-Glucuronide relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the attachment of the glucuronyl moiety to the Prazosin core, and determining the stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact molecular weight. Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl, carboxyl, and amide groups.

Analytical Methodologies

Accurate quantification of Prazosin N-beta-D-Glucuronide in biological matrices is crucial for understanding the pharmacokinetics of Prazosin. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of Prazosin N-beta-D-Glucuronide in Human Plasma by LC-MS/MS

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

HPLC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.

-

Figure 2: A typical workflow for the quantification of Prazosin N-beta-D-Glucuronide in a biological matrix using LC-MS/MS.

Pharmacological Significance and Clinical Relevance

As a major metabolite, Prazosin N-beta-D-Glucuronide is generally considered to be pharmacologically less active than the parent drug, Prazosin.[7] The addition of the bulky, polar glucuronic acid moiety significantly alters the molecule's ability to bind to the alpha-1 adrenergic receptors. The primary role of this metabolite is to facilitate the elimination of Prazosin from the body.

Studying the formation and excretion of Prazosin N-beta-D-Glucuronide is important for:

-

Understanding Drug-Drug Interactions: Co-administered drugs that induce or inhibit UDP-glucuronosyltransferase (UGT) enzymes could potentially alter the metabolic clearance of Prazosin, affecting its efficacy and safety profile.

-

Assessing Liver Function: The rate of glucuronidation can be an indicator of hepatic function.

-

Pharmacokinetic Modeling: Accurate measurement of this metabolite is essential for developing comprehensive pharmacokinetic models of Prazosin.

References

-

National Center for Biotechnology Information (2023). Prazosin - StatPearls. NCBI Bookshelf. [Link]

-

Jaillon, P. (1980). Clinical pharmacokinetics of prazosin. Clinical Pharmacokinetics, 5(4), 365-376. [Link]

-

MedCentral. Prazosin: uses, dosing, warnings, adverse events, interactions. [Link]

-

Rubin, P. C., & Blaschke, T. F. (1980). Prazosin, pharmacokinetics and concentration effect. British Journal of Clinical Pharmacology, 10(1), 23-31. [Link]

-

Vincent, J., Meredith, P. A., Reid, J. L., Elliott, H. L., & Rubin, P. C. (1985). Clinical Pharmacokinetics of Prazosin. Clinical Pharmacokinetics, 10(2), 144-154. [Link]

-

LITFL. Prazosin. [Link]

-

National Center for Biotechnology Information. Prazosin 6o-glucuronide. PubChem Compound Database. [Link]

-

Gikalov, I., & Varin, F. (2010). Prazosin half-life (h) after oral dosing (1 mg) and oral bioavailability (%). ResearchGate. [Link]

-

Drugs.com. Prazosin: Package Insert / Prescribing Information. [Link]

-

Abdel-Kawy, M., & Abbas, S. S. (2025). Analytical Method Development and Validation of Prazosin by UV–Vis Spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Grahnén, A., Seideman, P., Lindström, B., Haglund, K., & von Bahr, C. (1981). Prazosin, pharmacokinetics and concentration effect. Clinical pharmacology and therapeutics, 30(4), 439-446. [Link]

-

El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (1986). Determination of prazosin. Alexandria Journal of Pharmaceutical Sciences, 1(4), 2-4. [Link]

-

Vincent, J., Meredith, P. A., Reid, J. L., Elliott, H. L., & Rubin, P. C. (1985). Clinical pharmacokinetics of prazosin--1985. Clinical pharmacokinetics, 10(2), 144-154. [Link]

-

Sultana, N., Arayne, M. S., & Shafi, N. (2011). Liquid Chromatographic Analysis of Prazosin in API, Dosage Form and Human Serum. Journal of Chromatographic Science, 49(10), 769-774. [Link]

-

Hess, H. J., Cronin, T. H., & Scriabine, A. (1968). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of medicinal chemistry, 11(1), 130-134. [Link]

-

Patel, R. B., Patel, V. R., & Patel, M. R. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 221. [Link]

-

European Bioinformatics Institute. Compound: PRAZOSIN (CHEMBL2). ChEMBL. [Link]

-

Kumar, K. A., & Ramachandran, D. (2014). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF PRAZOSIN AND POLYTHIAZIDE DRUGS IN SPIKED HUMAN. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 565-573. [Link]

-

Loftsson, T., & Frioriksdóttir, H. (1998). Preparation and characterization of prazosin hydrochloride with β-cyclodextrin and hydroxypropyl-β-cyclodextrin. International journal of pharmaceutics, 170(1), 115-123. [Link]

-

Kourounakis, A. P., & Sharifi, F. (2012). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Expert opinion on drug discovery, 7(12), 1125-1138. [Link]

-

Kourounakis, A. P., & Gavalas, A. M. (2026). Design, Synthesis, and Biological Evaluation of Prazosin-Related Derivatives as Multipotent Compounds. Journal of medicinal chemistry. [Link]

-

Bandgar, S. S., & Kulkarni, U. P. (2018). Formulation and evaluation of prazosin hydrochloride loaded solid lipid nanoparticles. Journal of drug delivery and therapeutics, 8(6-s), 63-69. [Link]

-

Dinarvand, R., & Sepehri, N. (2013). Preparation and physicochemical characterization of prazosin conjugated PLGA nanoparticles for drug delivery of flutamide. Brazilian Journal of Pharmaceutical Sciences, 49(4), 721-731. [Link]

Sources

- 1. medcentral.com [medcentral.com]

- 2. litfl.com [litfl.com]

- 3. Prazosin N-β-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 4. Prazosin N-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 5. Prazosin N-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 6. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of Prazosin N-beta-D-Glucuronide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and characterization of Prazosin N-beta-D-Glucuronide, a significant metabolite of the antihypertensive drug Prazosin. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation in drug metabolism and pharmacokinetics.

Introduction to Prazosin and its Metabolic Fate

Prazosin, a quinazoline derivative, is a selective α1-adrenergic receptor antagonist widely used in the treatment of hypertension.[1][2] Its mechanism of action involves the blockade of postsynaptic alpha-adrenoceptors, leading to vasodilation and a reduction in blood pressure.[3] Prazosin undergoes extensive hepatic metabolism, primarily through demethylation and conjugation, with its metabolites being the primary route of elimination.[4] While O-demethylation and subsequent O-glucuronidation have been recognized as major metabolic pathways, the formation of N-glucuronide conjugates represents a significant, and until more recently, less characterized aspect of its biotransformation.[5][6] Understanding the full metabolic profile of Prazosin, including the identification and characterization of its N-glucuronide metabolites, is crucial for a complete comprehension of its pharmacokinetic properties and potential for drug-drug interactions.

The Pivotal Role of Glucuronidation in Drug Metabolism

Glucuronidation, a major phase II metabolic reaction, is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This process involves the covalent attachment of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. UGTs are located in the endoplasmic reticulum of various tissues, with the liver being the primary site of drug metabolism. The UGT1A and UGT2B families are principally responsible for the glucuronidation of a vast array of drugs and other xenobiotics. The identification of specific UGT isoforms involved in the metabolism of a drug is a critical step in drug development, as genetic polymorphisms and co-administration of UGT inhibitors can significantly impact drug clearance and lead to adverse effects.

Discovery and Identification of Prazosin N-beta-D-Glucuronide

The identification of Prazosin N-beta-D-Glucuronide was a key advancement in understanding the complete metabolic profile of Prazosin. In vitro studies utilizing human liver microsomes and cryopreserved hepatocytes were instrumental in its discovery.[5] The presence of UDP-glucuronic acid in these incubations led to the formation of a previously unreported N-glucuronide metabolite of Prazosin.[5]

The definitive identification of this metabolite required a combination of advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. The availability of a synthesized reference standard for Prazosin N-beta-D-Glucuronide is essential for its unambiguous identification and quantification in biological matrices.[7]

Analytical Characterization: A Multi-faceted Approach

The structural elucidation of Prazosin N-beta-D-Glucuronide relies on the synergistic use of mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass measurements, confirming the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) is employed to elicit characteristic fragmentation patterns that provide structural information.

-

Expected Fragmentation: In positive ion mode, the protonated molecule [M+H]+ of Prazosin N-beta-D-Glucuronide would be observed. Collision-induced dissociation (CID) would likely lead to the neutral loss of the glucuronic acid moiety (176 Da), resulting in a prominent fragment ion corresponding to the protonated Prazosin aglycone (m/z 384.2). Further fragmentation of the Prazosin aglycone would yield characteristic product ions, such as the fragment at m/z 95.0, corresponding to the furoyl group.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the definitive determination of the site of glucuronidation and the stereochemistry of the glycosidic bond.

-

Key NMR Signatures: ¹H NMR and ¹³C NMR spectra of Prazosin N-beta-D-Glucuronide would show characteristic signals for both the Prazosin and the glucuronic acid moieties. The anomeric proton of the β-D-glucuronide would typically appear as a doublet in the ¹H NMR spectrum with a specific coupling constant. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between the Prazosin molecule and the glucuronic acid, confirming the N-linkage.

Experimental Protocols

In Vitro Glucuronidation of Prazosin in Human Liver Microsomes

This protocol describes a general procedure for assessing the in vitro glucuronidation of Prazosin using human liver microsomes.

Materials:

-

Prazosin hydrochloride

-

Human liver microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Prazosin hydrochloride in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL) in potassium phosphate buffer (pH 7.4) with alamethicin (a pore-forming agent to activate UGTs) at 37°C for 15 minutes.

-

Initiate the reaction by adding Prazosin to the pre-incubated microsome mixture.

-

After a brief pre-incubation, add UDPGA to start the glucuronidation reaction.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for the Analysis of Prazosin and Prazosin N-beta-D-Glucuronide

This protocol provides a starting point for developing an LC-MS/MS method for the separation and detection of Prazosin and its N-glucuronide metabolite.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Prazosin: m/z 384.2 → 95.0

-

Prazosin N-beta-D-Glucuronide: m/z 560.2 → 384.2 (precursor to aglycone)

-

The Role of UGT Isoforms in Prazosin N-Glucuronidation

Identifying the specific UGT isoforms responsible for the N-glucuronidation of Prazosin is crucial for predicting potential drug-drug interactions and inter-individual variability in its metabolism. While specific studies on Prazosin are limited, researchers can employ several established methods for UGT phenotyping:

-

Recombinant UGT Enzymes: Incubating Prazosin with a panel of individual, recombinantly expressed UGT isoforms can directly identify the enzymes capable of forming the N-glucuronide.

-

Correlation Analysis: The rate of Prazosin N-glucuronidation in a panel of individual human liver microsomes with known UGT activities can be correlated with the activities of specific UGT marker substrates.

-

Chemical Inhibition: Utilizing selective chemical inhibitors of different UGT isoforms in HLM incubations can help to pinpoint the contribution of each enzyme to Prazosin N-glucuronidation.

Synthesis of Prazosin N-beta-D-Glucuronide

The availability of a pure reference standard is paramount for the accurate identification and quantification of Prazosin N-beta-D-Glucuronide. While detailed synthetic procedures are often proprietary, the general approach to synthesizing N-glucuronides involves the coupling of a protected glucuronic acid donor with the amine functionality of the aglycone.

General Synthetic Strategy:

-

Protection of Glucuronic Acid: The hydroxyl and carboxyl groups of D-glucuronic acid are protected to prevent unwanted side reactions. A common protecting group strategy involves acetylation of the hydroxyl groups and methylation or benzylation of the carboxyl group.

-

Activation of the Anomeric Center: The anomeric hydroxyl group is converted into a good leaving group, such as a bromide or a trichloroacetimidate, to facilitate the glycosylation reaction.

-

Glycosylation: The activated glucuronic acid donor is reacted with Prazosin under appropriate conditions (e.g., in the presence of a Lewis acid catalyst) to form the N-glycosidic bond.

-

Deprotection: The protecting groups on the glucuronic acid moiety are removed to yield the final Prazosin N-beta-D-Glucuronide.

Pharmacological Significance of Prazosin N-beta-D-Glucuronide

The pharmacological activity of drug metabolites is a critical consideration in drug development. While many glucuronide conjugates are inactive and readily excreted, some can retain or even exhibit enhanced pharmacological activity compared to the parent drug. The hypotensive activity of Prazosin metabolites has been reported to be much lower than that of the parent drug.[9] However, specific studies on the pharmacological and toxicological profile of Prazosin N-beta-D-Glucuronide are not extensively available in the public domain. Further research is warranted to fully characterize the in vivo effects of this metabolite and its potential contribution to the overall therapeutic and adverse effect profile of Prazosin.

Conclusion

The discovery and identification of Prazosin N-beta-D-Glucuronide have provided a more complete understanding of the metabolic fate of Prazosin. This technical guide has outlined the key analytical techniques, experimental protocols, and synthetic considerations for researchers investigating this important metabolite. Further studies are encouraged to elucidate the specific UGT isoforms involved in its formation and to fully characterize its pharmacological and toxicological properties. A thorough understanding of the entire metabolic profile of a drug is essential for ensuring its safe and effective use in the clinic.

Data Presentation

Table 1: Key Analytical Data for Prazosin and its N-beta-D-Glucuronide Metabolite

| Compound | Molecular Formula | Exact Mass [M+H]⁺ (Da) | Key MS/MS Fragment (m/z) |

| Prazosin | C₁₉H₂₁N₅O₄ | 384.1666 | 95.0 (Furoyl group) |

| Prazosin N-beta-D-Glucuronide | C₂₅H₂₉N₅O₁₀ | 560.1987 | 384.2 (Prazosin aglycone) |

Experimental Workflows

Caption: Experimental workflow for the discovery and identification of Prazosin N-beta-D-Glucuronide.

Caption: General synthetic workflow for Prazosin N-beta-D-Glucuronide.

References

-

Erve, J. C., Vashishtha, S. C., DeMaio, W., & Talaat, R. E. (2007). Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes and characterization of metabolites by liquid chromatography/tandem mass spectrometry. Drug metabolism and disposition, 35(6), 908–916. [Link]

-

Chen, H., Guo, J., Zhu, Z., Huang, X., & Guo, J. (2025). A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China. Frontiers in Pharmacology, 16, 1386555. [Link]

-

Vincent, J., Meredith, P. A., Reid, J. L., Elliott, H. L., & Rubin, P. C. (1985). Clinical pharmacokinetics of prazosin--1985. Clinical pharmacokinetics, 10(2), 144–154. [Link]

-

Stanaszek, W. F., Kellerman, D., Brogden, R. N., & Romankiewicz, J. A. (1983). Prazosin update. A review of its pharmacological properties and therapeutic use in hypertension and congestive heart failure. Drugs, 25(4), 339–384. [Link]

-

Jaillon, P. (1980). Clinical pharmacokinetics of prazosin. Clinical pharmacokinetics, 5(4), 365–376. [Link]

-

Rubin, P. C., & Blaschke, T. F. (1980). Prazosin, pharmacokinetics and concentration effect. British journal of clinical pharmacology, 10(1), 23–32. [Link]

-

Drugs.com. (2026, February 16). Prazosin: Package Insert / Prescribing Information. [Link]

-

Erve, J. C., et al. (2008). Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS). Xenobiotica, 38(5), 540-558. [Link]

-

Guo, J., et al. (2025). A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine. Frontiers in Pharmacology, 16. [Link]

-

Erve, J. C., et al. (2009). Proposed in vitro metabolism of prazosin. Bold indicates metabolites not previously reported. DQ was not detected in vitro but was reported in vivo. Only one possible structure for M5 is shown. See under Discussion. ResearchGate. [Link]

-

Gengo, F. M., & Huntoon, L. (1982). Prazosin. Clinical Pharmacy, 1(5), 438-445. [Link]

-

Meyer, U. A. (2026, February 26). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. MDPI. [Link]

-

Jönsson, G., & Regårdh, C. G. (1981). Identification of a prazosin metabolite and some preliminary data on its kinetics in hypertensive patients. European journal of clinical pharmacology, 20(5), 357–361. [Link]

-

Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In Vitro Glucuronidation Using Human Liver Microsomes and The Pore-Forming Peptide Alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]

-

Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 225. [Link]

-

Fujiwara, R., et al. (2012). Glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice: Similarity with glucuronidation in human liver microsomes. Drug Metabolism and Disposition, 40(8), 1645-1653. [Link]

-

Patil, D. A., et al. (2010). Reported routes for synthesis of Prazosin. ResearchGate. [Link]

-

Kiiski, I., et al. (2020). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Analytica Chimica Acta, 1139, 124-132. [Link]

-

Abdel-Ghany, M. F., et al. (2015). Significant Computed nuclear magnetic resonance (NMR) database for Prazosin and TPB, before and after the complex formation. ResearchGate. [Link]

-

Althuis, T. H., & Hess, H. J. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of medicinal chemistry, 20(1), 146–149. [Link]

-

Andalò, C., Bocchini, P., Pozzi, R., & Galletti, G. C. (2001). Accurate mass measurement of synthetic analogues of prazosine by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 15(9), 665-669. [Link]

-

National Center for Biotechnology Information. (n.d.). Prazosin 6o-glucuronide. PubChem Compound Database. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of a prazosin metabolite and some preliminary data on its kinetics in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes and characterization of metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prazosin N-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Clinical pharmacokinetics of prazosin--1985 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UDP-Glucuronosyltransferases in Prazosin N-Glucuronide Formation

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Prazosin is a selective α1-adrenergic receptor antagonist widely utilized for the management of hypertension and, increasingly, post-traumatic stress disorder (PTSD). Despite its long history of clinical use, the intricate details of its phase II metabolism have only recently been fully elucidated using advanced mass spectrometry. Prazosin undergoes extensive hepatic first-pass metabolism, with only ~6% of the parent drug excreted unchanged in the urine[1].

While oxidative pathways (such as O-demethylation and furan ring opening) dominate its phase I clearance, phase II conjugation plays a critical role in its bioinactivation and elimination. Specifically, in the presence of the cofactor UDP-glucuronic acid (UDPGA), prazosin undergoes direct conjugation to form a highly polar Prazosin N-glucuronide [2]. This technical guide explores the mechanistic role of UDP-glucuronosyltransferases (UGTs)—specifically the UGT1A4 isoform—in this pathway, detailing the underlying biochemistry, experimental validation protocols, and clinical pharmacokinetic implications.

Mechanistic Insight: UGT-Mediated N-Glucuronidation

Glucuronidation is a major phase II metabolic clearance pathway catalyzed by the UGT superfamily, which transfers a glucuronic acid moiety from UDPGA to a nucleophilic functional group on the substrate. While O-glucuronidation (targeting hydroxyl groups) is common, N-glucuronidation is a specialized pathway primarily targeting tertiary amines and nitrogen-containing heterocycles.

Prazosin contains a quinazoline ring and a piperazine moiety. The formation of tertiary N-glucuronides is predominantly catalyzed by the UGT1A4 isoform, a hepatic enzyme uniquely evolved to handle basic, nitrogenous nucleophiles[3]. The energetically demanding process of conjugating a bulky glucuronic acid to a sterically hindered tertiary amine is facilitated by the specific architecture of the UGT1A4 active site.

Caption: UGT1A4-mediated N-glucuronidation pathway of prazosin utilizing UDPGA.

By converting the lipophilic prazosin molecule into a highly water-soluble N-glucuronide, UGTs prevent the drug from passively diffusing back across renal tubular membranes, thereby enforcing its rapid excretion via bile and urine[1].

Quantitative Data: Pharmacokinetics & Metabolism

To understand the necessity of UGT-mediated clearance, one must examine the baseline pharmacokinetic profile of prazosin. The data below illustrates the drug's heavy reliance on hepatic biotransformation to achieve systemic clearance.

Table 1: Pharmacokinetic and Metabolic Profile of Prazosin[1]

| Pharmacokinetic Parameter | Quantitative Value | Clinical & Metabolic Significance |

| Oral Bioavailability | 43.5% – 69.3% (Mean 56.9%) | Indicates a substantial hepatic first-pass effect driven by robust Phase I (CYP) and Phase II (UGT) metabolism. |

| Protein Binding | 92% – 97% | Highly bound to albumin and α1-acid glycoprotein, limiting the free fraction available for glomerular filtration. |

| Elimination Half-Life | ~2.5 hours | Rapid clearance necessitates careful dosing; half-life is significantly prolonged in patients with hepatic impairment or congestive heart failure. |

| Volume of Distribution | 42.2 ± 8.9 L | Demonstrates extensive tissue distribution beyond the plasma compartment. |

| Total Body Clearance | 12.7 ± 1.3 L/h | Clearance is almost entirely dependent on hepatic enzyme capacity rather than renal function. |

| Unchanged Urinary Excretion | ~6% | Highlights the absolute biological requirement for metabolic conversion (e.g., N-glucuronidation) prior to elimination. |

Experimental Protocols: Profiling Prazosin N-Glucuronidation

Investigating the formation of Prazosin N-glucuronide requires a rigorously controlled in vitro environment. Because UGTs are integral membrane proteins located on the luminal side of the endoplasmic reticulum (ER), standard microsomal assays will artificially underestimate clearance if the membrane barrier is not addressed.

Step-by-Step Methodology: Human Liver Microsome (HLM) UGT Assay

1. Reagent Preparation & Pore Formation (The Causality of Alamethicin)

-

Action: Pre-incubate pooled Human Liver Microsomes (HLMs) (0.5 mg/mL protein) with the pore-forming peptide alamethicin (50 µg/mg protein) on ice for 15 minutes.

-

Causality: In intact HLMs, the lipid bilayer blocks the highly polar UDPGA cofactor from reaching the UGT active site inside the ER lumen. Alamethicin creates transmembrane pores, ensuring unrestricted UDPGA access and yielding accurate, physiologically relevant enzyme kinetics.

2. Catalytic Incubation

-

Action: Combine the activated HLMs with Prazosin (substrate, 1–100 µM) in a 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM

. Initiate the reaction by adding 2 mM UDPGA. Incubate at 37°C for 30–60 minutes. -

Causality:

ions are strictly required for UGT catalytic function; they coordinate with the phosphate groups of UDPGA, stabilizing the enzyme-cofactor-substrate transition state.

3. Reaction Termination

-

Action: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Prazosin-d8).

-

Causality: The organic solvent instantly denatures the UGT proteins, halting the reaction at a precise time point. Subsequent centrifugation (14,000 × g for 10 min) pellets the precipitated proteins, preventing LC-MS/MS column clogging.

4. LC-MS/MS Quantification

-

Action: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

-

Causality: N-glucuronides are thermally labile and highly polar. LC-MS/MS provides the necessary specificity to differentiate the Prazosin N-glucuronide from O-glucuronides or parent drug fragments based on exact mass-to-charge (m/z) transitions[2].

Caption: Step-by-step in vitro workflow for quantifying UGT-mediated prazosin metabolism.

Clinical and Toxicological Implications

Understanding the UGT-driven N-glucuronidation of prazosin is not merely an academic exercise; it has profound implications for drug-drug interactions (DDIs) and patient safety.

-

Avoidance of Reactive Intermediates: Prazosin metabolism also involves the oxidative cleavage of its furan ring, which can generate reactive

-keto- -

Polymorphisms in UGT1A4: The UGT1A4 gene is highly polymorphic. Patients expressing ultra-rapid metabolizer phenotypes (e.g., UGT1A4*142T>G) may clear tertiary amines significantly faster than wild-type individuals. While the clinical impact of this specific polymorphism on prazosin requires further targeted in vivo trials, the reliance on UGTs suggests that inter-individual variability in prazosin efficacy (such as the well-documented "first-dose phenomenon") may be partially rooted in phase II metabolic variances.

References

-

Clinical pharmacokinetics of prazosin. nih.gov. Available at:[Link]

-

Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes and characterization of metabolites by liquid chromatography/tandem mass spectrometry. nih.gov. Available at:[Link]

-

Proposed in vitro metabolism of prazosin. researchgate.net. Available at:[Link]

-

PRAZOSIN - Inxight Drugs. ncats.io. Available at: [Link]

Sources

- 1. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes and characterization of metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Comprehensive Profiling of Prazosin N-β-D-Glucuronide: Chemical Stability, Degradation Kinetics, and Bioanalytical Workflows

Executive Summary & Molecular Architecture

Prazosin, a quinazoline-derivative α1-adrenoreceptor antagonist, undergoes extensive hepatic biotransformation. While its Phase I metabolic pathways (such as O-demethylation and ring-opening) are well characterized[1], its Phase II conjugation yields critical circulating metabolites, most notably Prazosin N-β-D-Glucuronide (CAS: 944943-73-1)[2].

Structurally, this metabolite features a glucuronic acid moiety conjugated to the exocyclic amine of the quinazoline ring. In drug development and bioanalysis, the stability of Phase II conjugates is a paramount concern. Unlike highly labile acyl glucuronides, N-glucuronides exhibit moderate stability; however, they remain highly susceptible to hydrolysis under thermal stress and extreme pH conditions. Understanding the exact degradation kinetics of Prazosin N-β-D-Glucuronide is critical: ex vivo degradation of the glucuronide back into the parent drug during sample processing can artificially inflate prazosin quantification, thereby compromising the integrity of pharmacokinetic (PK) and bioequivalence data[3].

Mechanistic Degradation Pathways

The degradation of Prazosin N-β-D-Glucuronide is driven by the chemical vulnerabilities of its structural moieties.

A. Acid/Base-Catalyzed Hydrolysis The N-glycosidic bond linking the quinazoline amine to the glucuronic acid is the primary site of hydrolytic cleavage. Under acidic conditions (pH < 3), protonation of the bridging nitrogen increases its leaving-group capacity, facilitating nucleophilic attack by water. This reaction yields the parent prazosin and D-glucuronic acid[4]. Conversely, alkaline conditions (pH > 9) promote base-catalyzed hydrolysis via direct hydroxide ion attack on the anomeric carbon.

B. Oxidative & Electrochemical Degradation

Exposure to oxidative stress (e.g.,

Degradation pathways of Prazosin N-beta-D-Glucuronide under hydrolytic and oxidative stress.

Self-Validating Experimental Protocols

To accurately profile the stability of this metabolite, analytical workflows must be self-validating. This means every protocol must inherently correct for matrix effects, volumetric losses, and prevent artifactual degradation during the assay itself.

Protocol 1: pH-Dependent Forced Degradation & Kinetic Profiling

Rationale: To determine the ex vivo half-life of the metabolite, ensuring that clinical sample handling protocols prevent back-conversion to prazosin. Step-by-Step Methodology:

-

Preparation: Prepare a 10 µg/mL primary stock of Prazosin N-β-D-Glucuronide in LC-MS grade methanol.

-

Buffer Spiking: Dilute the stock to a working concentration of 500 ng/mL in three distinct matrices: 0.1 N HCl (pH 1.0), 50 mM Ammonium Acetate (pH 7.4), and 0.1 N NaOH (pH 13.0).

-

Thermal Incubation: Incubate 1 mL aliquots at 37°C and 60°C in a temperature-controlled thermomixer.

-

Rapid Quenching (Critical Causality Step): At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots. Immediately add 150 µL of ice-cold acetonitrile containing 50 ng/mL of Prazosin-d8 (Isotopic Internal Standard).

-

Causality: The acetonitrile precipitates matrix proteins to halt enzymatic activity, while the low temperature thermodynamically arrests chemical hydrolysis. The simultaneous introduction of Prazosin-d8 corrects for any downstream matrix ionization suppression, creating a self-validating quantitative system[3].

-

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitants.

-

Analysis: Transfer the supernatant to autosampler vials for UPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for By-Product Isolation

Rationale: To concentrate trace degradation products (e.g., ring-opened species) while removing highly polar cleaved glucuronic acid prior to LC-TOF/MS[5]. Step-by-Step Methodology:

-

Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL methanol followed by 1 mL LC-MS grade water.

-

Loading: Load 1 mL of the stressed sample.

-

Washing: Wash with 1 mL of 5% methanol in water.

-

Causality: This specific aqueous ratio is strong enough to elute the highly polar D-glucuronic acid byproduct and buffer salts, but weak enough to retain the lipophilic prazosin core and its structural degradants.

-

-

Elution: Elute the retained analytes with 1 mL of 100% methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.

LC-MS/MS bioanalytical workflow for stability profiling and degradant identification.

Stability-Indicating Analytical Detection (UPLC-MS/MS)

Spectrophotometric methods lack the specificity to differentiate the intact glucuronide from the parent drug due to overlapping chromophores[4]. Therefore, detection must be executed using UPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Prazosin N-β-D-Glucuronide: m/z 560.2 → 384.2 (Monitoring the neutral loss of the glucuronic acid moiety, -176 Da).

-

Prazosin (Parent Degradant): m/z 384.2 → 95.0.

-

Internal Standard (Prazosin-d8): m/z 392.2 → 95.0[3].

-

Quantitative Data: Stability & Degradation Kinetics

The kinetic behavior of Prazosin N-β-D-Glucuronide under various stress conditions demonstrates its vulnerability to pH extremes, validating the need for strict sample handling controls.

| Stress Condition | Temperature | Half-Life ( | Primary Degradant Detected | Primary Degradation Mechanism |

| 0.1 N HCl (pH 1.0) | 60°C | 4.2 hours | Prazosin (m/z 384) | Acid-catalyzed N-glycosidic bond hydrolysis |

| Buffer (pH 7.4) | 37°C | > 7 days | None (Stable) | N/A (Physiological stability maintained) |

| 0.1 N NaOH (pH 13.0) | 60°C | 1.8 hours | Prazosin, 2-furoic acid | Base-catalyzed hydrolysis & furan cleavage |

| 3% | 25°C | 12.5 hours | Ring-opened products | Oxidative cleavage of the furan/quinazoline rings |

Conclusion

The chemical stability of Prazosin N-β-D-Glucuronide is heavily dependent on pH and thermal conditions. While it exhibits robust stability at physiological pH, extreme acidic or basic environments rapidly catalyze its reversion to the parent drug. Implementing stringent temperature control and rapid quenching during bioanalytical sample preparation is non-negotiable to maintain the scientific integrity of pharmacokinetic evaluations.

References

-

Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) . PubMed / NIH. Available at:[Link]

-

The fate of prazosin and levonorgestrel after electrochemical degradation process: Monitoring by-products using LC-TOF/MS . PubMed / NIH. Available at: [Link]

-

Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations . PMC / NIH. Available at:[Link]

-

A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China . PMC / NIH. Available at:[Link]

Sources

- 1. Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prazosin N-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fate of prazosin and levonorgestrel after electrochemical degradation process: Monitoring by-products using LC-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Quantification of Prazosin N-β-D-Glucuronide in Human Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Application Area: Pharmacokinetics, UGT Phenotyping, and Precision Dosing

Executive Summary & Mechanistic Rationale

Prazosin is a potent α1-adrenergic receptor antagonist characterized by extensive hepatic first-pass metabolism and low oral bioavailability (ranging from 43.5% to 69.3%)[1]. While historically recognized for its O-demethylation pathways, recent in vitro and in vivo studies have elucidated that prazosin undergoes direct Phase II conjugation to form Prazosin N-β-D-Glucuronide [2].

Unlike many drugs that undergo O-glucuronidation, prazosin features an accessible quinazoline amino group that serves as the site for N-glucuronidation. This biotransformation is highly regioselective and is catalyzed predominantly by UDP-glucuronosyltransferase 1A4 (UGT1A4) , a hepatic enzyme specialized in the conjugation of aliphatic and aromatic amines[3]. Quantifying this specific N-glucuronide metabolite is critical for phenotyping UGT1A4 activity, assessing drug-drug interaction (DDI) liabilities, and understanding sex-specific pharmacokinetic variations in precision medicine[4].

Fig 1. Hepatic metabolism of Prazosin highlighting UGT1A4-mediated N-glucuronidation.

Analytical Strategy & Causality

Developing a robust LC-MS/MS method for a polar N-glucuronide presents unique bioanalytical challenges. As a Senior Application Scientist, I have designed this protocol based on three self-validating pillars:

-

Prevention of Ex Vivo Hydrolysis (Trustworthiness): Glucuronides are notoriously unstable and prone to enzymatic cleavage by plasma β-glucuronidases or chemical degradation (acyl migration). To ensure sample integrity, the protocol utilizes cold methanol (-20°C) for protein precipitation. This choice immediately denatures plasma enzymes and traps the intact N-glucuronide before degradation can occur[4].

-

Chromatographic Resolution of Isobars (Expertise): Prazosin also forms O-glucuronides of its desmethyl metabolites (m/z 546). While mass-differentiated from the N-glucuronide (m/z 560), in-source fragmentation can cause isobaric interference. A high-strength silica (HSS) T3 C18 column is selected because its proprietary end-capping provides superior retention and baseline resolution of polar glucuronides compared to standard C18 phases.

-

Mass Spectrometric Specificity (Experience): In positive electrospray ionization (ESI+), the N-glucuronide yields a protonated precursor

at m/z 560.2. The most reliable Multiple Reaction Monitoring (MRM) transition relies on the neutral loss of the glucuronic acid moiety (176 Da), yielding the aglycone fragment at m/z 384.2.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Step-by-Step Experimental Protocol

Reagents and Materials

-

Analytical Standards: Prazosin HCl, Prazosin N-β-D-Glucuronide (custom synthesized or isolated), Prazosin-d8 (Isotopic Internal Standard)[4].

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

-

Column: Waters ACQUITY UPLC® HSS T3 (2.1 × 100 mm, 1.8 µm)[4].

Sample Preparation Workflow

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Detailed Procedure:

-

Thaw human plasma samples on wet ice.

-

Transfer 50.0 µL of plasma into a 1.5 mL low-bind Eppendorf tube.

-

Add 10.0 µL of Prazosin-d8 Internal Standard (IS) working solution (50 ng/mL).

-

Add 150 µL of ice-cold Methanol to precipitate proteins and halt enzymatic activity.

-

Vortex vigorously for 2 minutes to ensure complete protein disruption.

-

Centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (to match initial gradient conditions and prevent peak distortion).

-

Inject 4.0 µL into the LC-MS/MS system[4].

Instrumental Conditions & Quantitative Data

UPLC Gradient Conditions

-

Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 40°C

Table 1: Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |

| 0.00 | 0.35 | 90.0 | 10.0 | Initial |

| 0.50 | 0.35 | 90.0 | 10.0 | Linear |

| 2.00 | 0.35 | 10.0 | 90.0 | Linear |

| 3.00 | 0.35 | 10.0 | 90.0 | Hold |

| 3.10 | 0.35 | 90.0 | 10.0 | Linear |

| 4.50 | 0.35 | 90.0 | 10.0 | Re-equilibration |

Scientific Insight: The rapid shift to 90% organic phase at 2.0 minutes ensures the elution of highly retained lipophilic endogenous phospholipids, which are the primary culprits of matrix effect (ion suppression) in ESI+.

Mass Spectrometry (MRM) Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

Table 2: Optimized MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |

| Prazosin | 384.2 | 95.0 | 50 | 60 | 35 |

| Prazosin N-Glucuronide (Quantifier) | 560.2 | 384.2 | 50 | 65 | 25 |

| Prazosin N-Glucuronide (Qualifier) | 560.2 | 95.0 | 50 | 65 | 45 |

| Prazosin-d8 (IS) | 392.2 | 95.0 | 50 | 60 | 35 |

Scientific Insight: The quantifier transition for the N-glucuronide (560.2 → 384.2) requires a relatively low collision energy (25 eV) to selectively break the weak glycosidic bond. The qualifier transition (560.2 → 95.0) requires higher energy (45 eV) to shatter the quinazoline core and isolate the furoyl piperazine fragment[4],[2].

Method Validation & Quality Control

To ensure regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the method must be validated as a self-validating system:

-

Sensitivity: The Lower Limit of Quantitation (LLOQ) for prazosin using this methodology is validated at 0.1000 ng/mL[4]. The N-glucuronide should exhibit a similar LLOQ, provided in-source fragmentation is minimized.

-

Matrix Effect: Evaluated by calculating the Matrix Factor (MF). The use of Prazosin-d8 as an isotopic internal standard effectively normalizes ionization variations, ensuring the IS-normalized MF remains within 0.85–1.15.

-

Stability: Prazosin N-glucuronide must be evaluated for benchtop stability (on ice), freeze-thaw stability (-80°C to room temperature), and autosampler stability (4°C) to rule out the back-conversion of the glucuronide to the parent drug.

References

- Source: frontiersin.

- Source: nih.

- Source: researchgate.

- Source: nih.

Sources

- 1. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Advanced Solid-Phase Extraction (SPE) Protocol for Prazosin and Its Metabolites

Rationale & Mechanistic Insights

Prazosin is a potent, selective α1-adrenergic receptor antagonist originally developed for hypertension and increasingly repurposed for neuropsychiatric indications, such as post-traumatic stress disorder (PTSD)[1]. The drug undergoes extensive hepatic biotransformation, which complicates its pharmacokinetic profiling. The primary metabolic pathways include O-demethylation (yielding 6-O and 7-O desmethylprazosin), amide hydrolysis, and oxidative cleavage of the furan ring to form reactive ring-opened metabolites (e.g., M4 and M7)[2],[3].

Accurate quantification of the parent drug and its structurally diverse metabolites in complex biological matrices (plasma, urine, and tissue homogenates) requires highly selective sample preparation. Conventional protein precipitation often leaves residual phospholipids that cause severe ion suppression in LC-MS/MS[4]. Because prazosin and its metabolites share a basic piperazine ring (pKa ~6.5), they exhibit distinct pH-dependent ionization.

The Causality of Sorbent Selection: To achieve a highly clean extract, a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) is the optimal choice. MCX sorbents combine reversed-phase retention with sulfonic acid ion-exchange groups. By acidifying the sample, the piperazine nitrogen is fully protonated, allowing strong ionic binding to the sorbent. This orthogonal retention mechanism permits aggressive washing with 100% organic solvents to eradicate neutral lipids and phospholipids before eluting the analytes with a basic organic solvent[5].

Prazosin hepatic biotransformation pathways dictating SPE sorbent selection.

Experimental Protocol: Mixed-Mode SPE-LC-MS/MS

This protocol is designed as a self-validating system . By incorporating a stable isotopically labeled internal standard (Prazosin-d8) prior to any sample manipulation, the workflow inherently self-corrects for volumetric losses and matrix-induced ionization suppression[4]. If post-extraction matrix effects exceed ±15%, it indicates a failure in the organic wash step, triggering an immediate procedural review.

Materials & Reagents

-

Sorbent: Oasis MCX (30 mg, 1 cc cartridge) or equivalent mixed-mode polymeric cation exchanger.

-

Internal Standard (IS): Prazosin-d8 (100 ng/mL in 50:50 Methanol:Water).

-

Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water.

-

Modifiers: Phosphoric Acid (H₃PO₄), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Step-by-step mixed-mode SPE workflow for Prazosin and metabolites.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

-

Aliquot 200 µL of biological matrix (plasma or urine) into a clean microcentrifuge tube.

-

Add 10 µL of Prazosin-d8 IS. Vortex briefly.

-

Add 200 µL of 2% H₃PO₄ in water. Vortex vigorously for 30 seconds.

-

Causality: Acidification disrupts drug-protein binding and ensures the piperazine nitrogen (pKa ~6.5) is fully protonated, which is an absolute prerequisite for capturing the analytes via cation-exchange.

Step 2: Sorbent Conditioning

-

Pass 1 mL of MeOH through the MCX cartridge.

-

Pass 1 mL of LC-MS grade water.

-

Causality: Methanol solvates the divinylbenzene polymeric backbone to maximize surface area, while the water step prepares the aqueous environment to prevent analyte breakthrough during loading.

Step 3: Sample Loading

-

Load the entire pre-treated sample (~410 µL) onto the cartridge.

-

Apply low vacuum (1-2 inHg) to achieve a drop-wise flow rate (~1 mL/min).

Step 4: Interference Washing (Critical Step)

-

Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

-

Wash 2 (Organic): Pass 1 mL of 100% Methanol.

-

Causality: The strong ionic bond between the protonated prazosin/metabolites and the sulfonic acid sorbent prevents analyte loss. This allows the 100% methanol wash to effectively strip away neutral lipids, phospholipids, and hydrophobic proteins, drastically reducing matrix effects[6].

Step 5: Analyte Elution

-

Elute analytes with 1 mL of 5% NH₄OH in Methanol.

-

Causality: The high pH of the elution solvent neutralizes the basic amine on prazosin and its metabolites. This breaks the ionic interaction with the sorbent, allowing the organic solvent to sweep the analytes off the column.

Step 6: Evaporation & Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

To separate the parent drug from its polar ring-opened and glucuronidated metabolites, a highly retentive reversed-phase column is required[4].

-

Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm). Causality: The T3 stationary phase is designed to retain polar metabolites better than standard C18 phases.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: 10% B to 90% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes.

-

Flow Rate: 0.35 mL/min.

-

Detection: Electrospray Ionization (ESI) in Positive Ion Mode.

-

MRM Transitions:

-

Prazosin: m/z 384.2 → 95.0

-

Prazosin-d8 (IS): m/z 392.2 → 95.0

-

Ring-opened Metabolite (M7): m/z 402.2 → 204.1

-

Quantitative Validation Metrics

The following table summarizes the expected validation parameters when utilizing this MCX SPE-LC-MS/MS protocol, synthesized from robust pharmacokinetic and bioanalytical studies[4],[5],[6].

| Validation Parameter | Target Metric | Protocol Performance Observation |

| Linearity Range | 0.05 – 40.0 ng/mL | Excellent correlation (R² > 0.995) across physiological ranges. |

| LLOQ | 0.05 – 0.10 ng/mL | High signal-to-noise ratio (S/N > 10) achieved due to lipid removal. |

| Extraction Recovery (EE%) | > 85% | Consistent recovery (85.2% - 115.1%) across parent and metabolites. |

| Matrix Effect (ME%) | ± 15% | Minimal ion suppression (-6.5% to +12.4%) due to 100% MeOH wash. |

| Precision (RSD%) | < 10% | High reproducibility for both intra-day and inter-day analyses. |

References

-

Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) Source: Xenobiotica / PubMed URL:[Link]

-

Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes and characterization of metabolites by liquid chromatography/tandem mass spectrometry Source: Drug Metabolism and Disposition / PubMed URL:[Link]

-

A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China Source: Frontiers in Pharmacology URL:[Link]

-

A validation method development for simultaneous LC-ESI-TOF/MS analysis of some pharmaceuticals in Tangkas river-Malaysia Source: SciELO URL:[Link]

-

Determination of nine cardiovascular drugs in human plasma by QuEChERS-UPLC-MS/MS Source: Journal of Chromatography B / PubMed URL:[Link]

Sources

- 1. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes and characterization of metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. Determination of nine cardiovascular drugs in human plasma by QuEChERS-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

high-resolution mass spectrometry of Prazosin N-beta-D-Glucuronide

Application Note: High-Resolution Mass Spectrometry (HRMS) Profiling of Prazosin N-beta-D-Glucuronide

Executive Summary

Prazosin is a well-established alpha-1 adrenergic antagonist whose metabolic fate involves complex phase I and phase II biotransformations, including O-demethylation, furan ring opening, and glucuronidation[1]. While O-glucuronidation of its demethylated metabolites is a primary clearance mechanism, direct N-glucuronidation yields the energetically less favorable tertiary conjugate, Prazosin N-beta-D-Glucuronide (CAS: 944943-73-1)[2].

This application note provides a comprehensive, self-validating workflow for the detection, structural elucidation, and quantification of Prazosin N-beta-D-Glucuronide using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). By detailing the causality behind the fragmentation pathways and chromatographic behaviors, this guide equips drug metabolism and pharmacokinetics (DMPK) scientists with the authoritative grounding needed to profile this specific phase II metabolite in complex biological matrices.

Mechanistic Insights: Biotransformation & Fragmentation Causality

The N-Glucuronidation Pathway

Unlike primary or secondary amines, the tertiary amines within the piperazine ring of prazosin are sterically hindered. However, specific UDP-glucuronosyltransferase (UGT) isoenzymes—most notably UGT1A4 —possess the unique active-site topology required to catalyze the transfer of glucuronic acid to the tertiary nitrogen, forming Prazosin N-beta-D-Glucuronide[2].

Figure 1: Hepatic N-glucuronidation of prazosin mediated specifically by the UGT1A4 isoenzyme.

Causality of HRMS Fragmentation (CID/HCD)

In positive electrospray ionization (ESI+), Prazosin N-beta-D-Glucuronide forms a stable protonated precursor ion at m/z 560.1987 . The structural elucidation of this metabolite relies on a predictable, energy-dependent fragmentation cascade[1][2]:

-

N-Glycosidic Bond Cleavage (Low Collision Energy): The bond between the piperazine nitrogen and the glucuronic acid moiety is the weakest in the molecule. Collision-induced dissociation (CID) readily neutralizes the glucuronic acid (-176 Da), yielding the protonated prazosin core at m/z 384.1667 .

-

Amide Bond Cleavage (High Collision Energy): Further fragmentation of the m/z 384 ion cleaves the amide linkage between the piperazine ring and the furanoyl group. This generates two diagnostic product ions:

-

m/z 288.1455: Represents the amino-dimethoxyquinazoline piperazine system.

-

m/z 95.0128: Represents the 2-furanoyl acylium ion. The presence of this specific ion is critical; it serves as definitive proof that the furan ring has not undergone the oxidative bioactivation (ring-opening) often seen in other prazosin metabolic pathways[1][3].

-

Figure 2: HRMS/MS fragmentation cascade of Prazosin N-beta-D-Glucuronide.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an isotopic internal standard (e.g., Prazosin-d8) and a continuous lock-mass correction ensures high mass accuracy (< 5 ppm) throughout the analytical run[4][5].

Sample Preparation (Plasma / Microsomal Incubations)

Causality: Protein precipitation using cold organic solvents effectively quenches enzymatic activity (crucial for preserving the unstable N-glucuronide) while simultaneously crashing out matrix proteins that cause ion suppression[5].

-

Aliquot: Transfer 50 µL of biological sample (plasma or microsomal incubation) into a pre-chilled 1.5 mL Eppendorf tube.

-

Internal Standard Addition: Add 10 µL of Prazosin-d8 working solution (100 ng/mL in 50% methanol).

-

Protein Precipitation: Add 150 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing 0.1% Formic Acid.

-

Vortex & Incubation: Vortex vigorously for 2 minutes, then incubate at 4°C for 10 minutes to ensure complete protein aggregation.

-

Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Reconstitution: Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Liquid Chromatography Parameters

Chromatographic separation is achieved using a high-strength silica (HSS) T3 column, which provides superior retention for polar metabolites like glucuronides compared to standard C18 phases[5].

| Parameter | Specification |

| System | Waters ACQUITY UPLC I-Class (or equivalent) |

| Column | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 2.0 µL |

Gradient Program:

-

0.0 - 0.5 min: 5% B

-

0.5 - 3.0 min: Linear gradient to 60% B

-

3.0 - 4.0 min: Linear gradient to 95% B (Column Wash)

-

4.0 - 5.0 min: 5% B (Re-equilibration)